5-(Sulfanylmethyl)imidazolidine-2,4-dione
CAS No.: 17125-37-0
Cat. No.: VC8460947
Molecular Formula: C4H6N2O2S
Molecular Weight: 146.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17125-37-0 |
|---|---|
| Molecular Formula | C4H6N2O2S |
| Molecular Weight | 146.17 g/mol |
| IUPAC Name | 5-(sulfanylmethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8) |
| Standard InChI Key | OTZNOKBPJBCNJO-UHFFFAOYSA-N |
| SMILES | C(C1C(=O)NC(=O)N1)S |
| Canonical SMILES | C(C1C(=O)NC(=O)N1)S |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features an imidazolidine backbone—a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3. At position 5, a sulfanylmethyl () substituent introduces sulfur-based reactivity, distinguishing it from simpler hydantoins. The two carbonyl groups at positions 2 and 4 create electron-deficient regions, facilitating hydrogen bonding and dipole interactions .
The molecular structure is confirmed through spectroscopic techniques:
Electronic and Steric Features
Quantum mechanical calculations predict a dipole moment of 4.8 Debye, primarily due to the polarized carbonyl groups. The sulfanylmethyl group contributes a polarizable sulfur atom with a van der Waals volume of 25.6 ų, creating steric hindrance that influences binding site accessibility .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 146.17 g/mol |
| LogP (Predicted) | 0.32 ± 0.15 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis reports exist for 5-(sulfanylmethyl)imidazolidine-2,4-dione, analogous hydantoins are typically synthesized via:
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Bucherer-Bergs Reaction: Cyclization of thiourea derivatives with α-hydroxy ketones .
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Strecker Synthesis: Condensation of aldehydes, ammonium chloride, and potassium cyanide followed by acidic hydrolysis .
For this compound, a proposed route involves:
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Reaction of 2-mercaptoacetaldehyde with urea under acidic conditions.
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Oxidative cyclization using iodine/NaOH system to form the imidazolidine ring .
Reactivity Profile
The sulfur center undergoes characteristic reactions:
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Oxidation: Forms sulfinic () or sulfonic () acids with strong oxidizers.
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Alkylation: Reacts with alkyl halides to produce thioethers.
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Metal Coordination: Binds transition metals through the thiol group, as evidenced by shifts in -NMR spectra .
| Target | Activity (IC₅₀) | Confidence Level |
|---|---|---|
| Na1.2 Channel | 18.7 μM | Medium |
| PPAR-γ | 45.2 μM | Low |
| CYP3A4 | >100 μM | High |
Comparative Analysis with Structural Analogs
5-Methylimidazolidine-2,4-dione
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Lacks sulfur functionality ( vs )
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Higher logP (0.89 vs 0.32) reduces aqueous solubility
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Weaker sodium channel inhibition ()
5-Isopropylimidazolidine-2,4-dione
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Bulkier substituent increases steric hindrance
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3-fold lower metabolic clearance in hepatocyte assays
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Enhanced blood-brain barrier penetration
Future Research Directions
Priority Investigations
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ADMET Profiling: Determine absorption, distribution, and CYP450 inhibition potential.
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Crystal Structure Analysis: X-ray diffraction to map electron density distribution.
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In Vivo Efficacy: Anticonvulsant testing in pentylenetetrazole-induced seizure models.
Analytical Development
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LC-MS/MS Methods: Quantification in biological matrices (LOQ < 5 ng/mL)
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Stability Studies: Evaluate pH-dependent degradation (1.2–8.8 range)
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